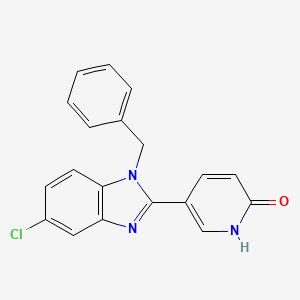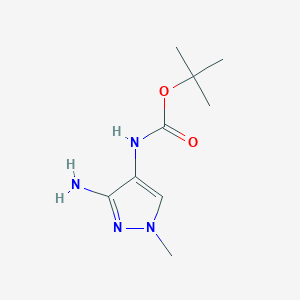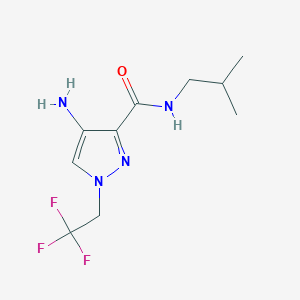
9-(dimethylhydrazinylidene)-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-(dimethylhydrazinylidene)-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide” is a chemical substance with the molecular formula C21H28N4O6S2 . It has an average mass of 496.600 Da and a monoisotopic mass of 496.145020 Da .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Given its structure, it may participate in various chemical reactions, but without specific experimental data or literature, it’s challenging to predict the exact reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 9,9-Bis(methoxymethyl)fluorene, a related compound, was synthesized and studied for its reaction effects, providing insights into the synthesis processes of similar fluorene derivatives (L. Min, 2011).
Applications in Polymer and Material Science
- Fluorene-based poly(arylene ether sulfone) copolymers were synthesized, displaying high proton conductivity and potential for polymer electrolyte membrane (PEM) materials in fuel cells (Chenyi Wang et al., 2011).
- Novel sulfonated polyimides derived from fluorene showed good solubility and high proton conductivities, making them suitable for fuel cell applications (Xiaoxia Guo et al., 2002).
- A study on sulfonated block copolymers containing fluorenyl groups indicated their promise in fuel-cell applications due to their high proton conductivity and mechanical properties (Byungchan Bae et al., 2009).
Electronics and Sensing Applications
- Certain fluorene derivatives were identified as promising materials for electronic applications like light-emitting diodes (OLEDs) and sensors due to their unique electronic properties (Richard D. Hreha et al., 2003).
- A fluorene derivative was developed as a fluorescent sensor for pH and pyridinium halide, indicating its potential in chemical sensing and computing switch applications (Zixing Wang et al., 2005).
Optical and Luminescent Properties
- Studies on conjugated fluorene derivatives showed their potential as blue light-emitting materials, highlighting their application in optoelectronic devices (J. Rodríguez et al., 2006).
Advanced Functional Materials
- The development of novel polyimides and polyamides derived from fluorene showcased their utility in creating materials with high thermal stability and optical transparency, beneficial for advanced material applications (Shu-jiang Zhang et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-(dimethylhydrazinylidene)-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O6S2/c1-25(2)24-21-19-13-15(32(26,27)22-9-11-30-3)5-7-17(19)18-8-6-16(14-20(18)21)33(28,29)23-10-12-31-4/h5-8,13-14,22-23H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZPLKMEWJQJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C1C2=C(C=CC(=C2)S(=O)(=O)NCCOC)C3=C1C=C(C=C3)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B3014590.png)
![(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B3014593.png)
![6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide](/img/no-structure.png)
![(E)-2-amino-N-butyl-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3014595.png)
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3014596.png)
![N-{5-[(Z)-2-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B3014597.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3014599.png)



![2-Cyclopropyl-5-[[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3014605.png)
![[2-(3-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B3014608.png)
![2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B3014609.png)
